Cas no 1021074-33-8 (2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one structure](https://fr.kuujia.com/scimg/cas/1021074-33-8x500.png)
1021074-33-8 structure
Nom du produit:2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
- SR-01000921103
- SR-01000921103-1
- 1021074-33-8
- AKOS024498876
- F5115-0006
- VU0636149-1
- 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
-
- Piscine à noyau: 1S/C22H20N4O2/c1-15-23-24-22(28-15)18-13-25(20-11-5-3-9-17(18)20)14-21(27)26-12-6-8-16-7-2-4-10-19(16)26/h2-5,7,9-11,13H,6,8,12,14H2,1H3
- La clé Inchi: ZUTWOZACFJOJPF-UHFFFAOYSA-N
- Sourire: C(=O)(N1C2=C(C=CC=C2)CCC1)CN1C2=C(C=CC=C2)C(C2=NN=C(C)O2)=C1
Propriétés calculées
- Qualité précise: 372.15862589g/mol
- Masse isotopique unique: 372.15862589g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 3
- Complexité: 573
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 64.2Ų
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5115-0006-3mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-15mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-20mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-2μmol |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-25mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-10μmol |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-4mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-40mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-1mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5115-0006-5mg |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
1021074-33-8 | 5mg |
$69.0 | 2023-09-10 |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Littérature connexe
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
1021074-33-8 (2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) Produits connexes
- 39965-81-6(2,6-Dimethylisonicotinonitrile)
- 1190203-55-4(1,3-Dioxolane-4-ethanol, 2,2-di-(9Z,12Z)-9,12-octadecadien-1-yl-)
- 1806822-49-0(Methyl 2-(difluoromethyl)-4,6-dihydroxypyridine-3-carboxylate)
- 1804103-07-8(2-Amino-4-bromo-7-formyl-1H-benzimidazole)
- 1172778-21-0(4-fluoro-N-(4-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-3-yl}phenyl)benzene-1-sulfonamide)
- 2228309-39-3(2-1-(5-fluoropyridin-2-yl)cyclopropylethan-1-amine)
- 1507036-70-5(3-Methyl-4-(pyridin-4-yl)benzaldehyde)
- 1691950-45-4(4-(2-methylpentyl)oxybutane-1-sulfonyl chloride)
- 2166166-79-4((1S,4R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid)
- 1219980-69-4(4-Methyl-1-2-(2-piperidinyl)ethylpiperidinedihydrochloride)
Fournisseurs recommandés
Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
